

# Application Note: NOTA-NHS Ester Conjugation to Antibodies for Radiolabeling and Imaging

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## Compound of Interest

Compound Name: *NOTA-NHS ester*

Cat. No.: *B3098554*

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**Audience:** This document is intended for researchers, scientists, and drug development professionals involved in the development of antibody-based diagnostics and therapeutics, particularly for applications in nuclear medicine and molecular imaging.

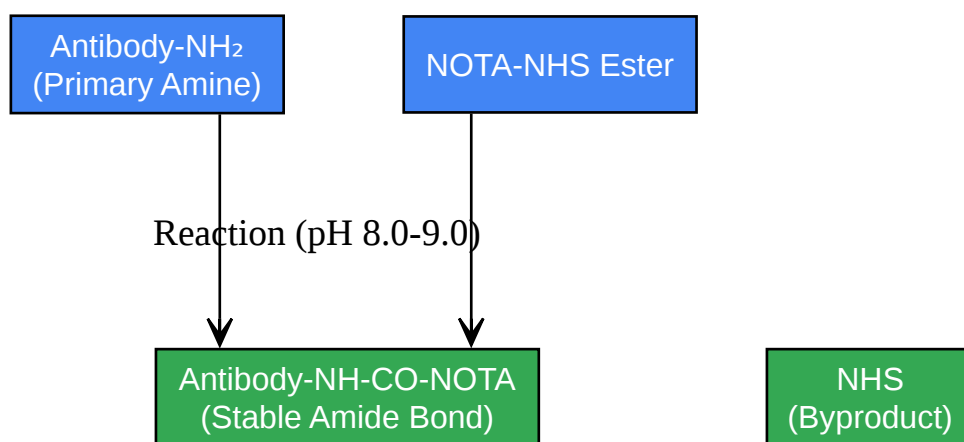
## Introduction

The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a cornerstone for the development of targeted radiopharmaceuticals used in Positron Emission Tomography (PET) imaging and radionuclide therapy. The chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is highly regarded for its ability to form stable complexes with radiometals like Gallium-68 ( $^{68}\text{Ga}$ ) and Copper-64 ( $^{64}\text{Cu}$ ).<sup>[1][2]</sup> The N-hydroxysuccinimide (NHS) ester functional group is one of the most common and efficient moieties for covalently linking molecules to proteins.<sup>[3]</sup> NHS esters react with primary amine groups (the  $\epsilon$ -amino group of lysine residues) on the antibody surface under mild, slightly alkaline conditions to form stable, irreversible amide bonds.<sup>[3][4]</sup>

This application note provides a detailed protocol for the conjugation of a **NOTA-NHS ester** to an antibody. It covers antibody preparation, the conjugation reaction, purification of the resulting conjugate, and methods for characterization. The resulting NOTA-antibody conjugate is ready for subsequent radiolabeling for use in a variety of research and pre-clinical applications, including PET imaging of tumor-associated antigens.<sup>[1][5][6]</sup>

## Principle of the Method

The conjugation process is based on the acylation of primary amines on the antibody by the **NOTA-NHS ester**. The NHS ester is a highly reactive group that is susceptible to nucleophilic attack by the unprotonated  $\epsilon$ -amino groups of lysine residues on the antibody. To ensure the amines are sufficiently nucleophilic, the reaction is performed in a slightly basic buffer (pH 8.0 - 9.0).<sup>[7][8]</sup> The reaction results in the formation of a stable amide bond, covalently linking the NOTA chelator to the antibody, and releases the NHS molecule. The number of NOTA chelators attached per antibody can be controlled by adjusting the molar ratio of the **NOTA-NHS ester** to the antibody.



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**Caption:** Chemical reaction scheme for **NOTA-NHS ester** conjugation to an antibody.

## Experimental Protocols

This section details the step-by-step procedure for conjugating a **NOTA-NHS ester** to a model IgG antibody.

### Part 1: Antibody Preparation (Buffer Exchange)

It is critical to remove any storage buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the NHS ester.<sup>[4][9]</sup>

- **Select Purification Method:** Use a desalting spin column (e.g., Zeba™ Spin Desalting Columns), dialysis, or centrifugal filtration unit (e.g., Amicon® Ultra) appropriate for the antibody volume and concentration.<sup>[9][10]</sup>

- **Prepare Conjugation Buffer:** Prepare a fresh, amine-free conjugation buffer. Recommended buffers include 100 mM sodium bicarbonate or 50 mM sodium borate, adjusted to pH 8.0-8.5.[4][8]
- **Buffer Exchange:**
  - **For Spin Columns:** Follow the manufacturer's instructions to equilibrate the column with Conjugation Buffer. Apply the antibody sample to the column and centrifuge to collect the buffer-exchanged antibody.[3][11]
  - **For Dialysis:** Dialyze the antibody sample against 1000x volume of Conjugation Buffer for at least 4 hours at 4°C, with at least two buffer changes.[7]
- **Determine Concentration:** After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280).[9] Adjust the concentration to 2-5 mg/mL with Conjugation Buffer.[4]

## Part 2: NOTA-NHS Ester Solution Preparation

**NOTA-NHS esters** are moisture-sensitive.[3][7] All preparations should be done with anhydrous solvents in a low-humidity environment.

- **Equilibrate:** Allow the vial of **NOTA-NHS ester** to warm to room temperature before opening to prevent moisture condensation.[3]
- **Dissolve:** Immediately before use, dissolve the **NOTA-NHS ester** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mg/mL or ~10 mM stock solution.[8][9] Vortex briefly to ensure it is fully dissolved.[4] This stock solution should be used immediately and not stored.[7]

## Part 3: Antibody Conjugation Reaction

- **Calculate Molar Ratio:** Determine the volume of **NOTA-NHS ester** stock solution needed. A molar excess of the **NOTA-NHS ester** to the antibody is required. A starting point of a 10- to 20-fold molar excess is recommended.[2] This ratio may need to be optimized to achieve the desired degree of labeling (DOL).

- **Combine Reagents:** While gently stirring or vortexing, add the calculated volume of the **NOTA-NHS ester** stock solution to the prepared antibody solution.[\[4\]](#) The final concentration of DMSO or DMF in the reaction mixture should ideally be less than 10% (v/v).
- **Incubate:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[\[4\]](#)[\[9\]](#) Alternatively, the reaction can be performed for 2 hours on ice to minimize potential antibody degradation.[\[9\]](#)
- **Quench Reaction (Optional):** To stop the reaction, a quenching buffer containing a primary amine can be added. Add 1 M Tris or Glycine buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[\[4\]](#)[\[9\]](#)

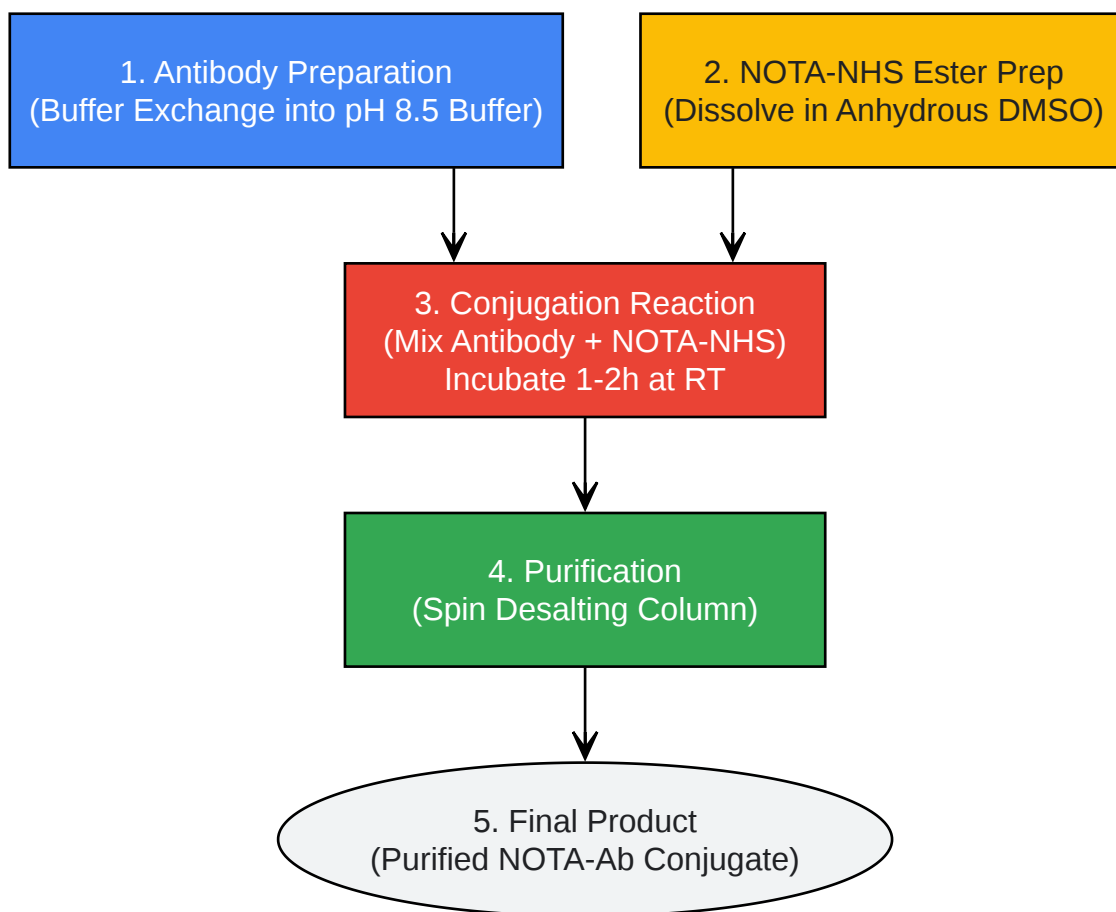
## Part 4: Purification of NOTA-Antibody Conjugate

Purification is essential to remove unreacted **NOTA-NHS ester** and reaction byproducts, which could interfere with subsequent radiolabeling and in vivo applications.[\[12\]](#)

- **Select Method:** The most common method for this scale is size-exclusion chromatography using a desalting spin column.[\[7\]](#)[\[11\]](#)[\[13\]](#)
- **Equilibrate Column:** Prepare a desalting spin column by equilibrating it with a suitable storage buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4. Follow the manufacturer's protocol for column preparation, which typically involves centrifugation to remove the storage solution.[\[3\]](#)
- **Apply Sample:** Carefully apply the conjugation reaction mixture to the top of the resin bed.
- **Centrifuge:** Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes) to collect the purified NOTA-antibody conjugate.[\[11\]](#) The smaller, unreacted NOTA molecules are retained in the column resin.
- **Storage:** Store the purified conjugate at 4°C for short-term use (weeks) or aliquot and freeze at -20°C or -80°C for long-term storage. Adding a stabilizer like 0.1% BSA may be considered if the final application allows.[\[11\]](#)

## Workflow Visualization

The following diagram illustrates the complete workflow from antibody preparation to the final purified conjugate.



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**Caption:** Experimental workflow for **NOTA-NHS ester** conjugation to an antibody.

## Data Presentation and Characterization

The success of the conjugation is determined by the number of NOTA molecules conjugated per antibody, known as the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).

## Recommended Reaction Parameters

Parameter	Recommended Value	Notes
Antibody Buffer	Amine-free (e.g., PBS, Borate)	Tris and Glycine must be removed. <a href="#">[3]</a> <a href="#">[4]</a>
Reaction pH	8.0 - 9.0	Ensures primary amines are deprotonated and reactive. <a href="#">[7]</a>
Antibody Conc.	2 - 5 mg/mL	Higher concentrations favor the conjugation reaction over hydrolysis. <a href="#">[4]</a>
Molar Ratio	10:1 to 20:1 (NOTA-NHS:Ab)	Starting point; requires optimization for specific antibody and desired DOL. <a href="#">[2]</a>
Reaction Time	1 - 2 hours	<a href="#">[9]</a>
Reaction Temp.	Room Temperature or 4°C	<a href="#">[9]</a>

## Example Conjugation Efficiency Data

The efficiency of conjugation can vary. In a study comparing NOTA and DOTA conjugation to a single-domain antibody (sdAb) at a 20-fold molar excess of chelator, the following distribution was observed.

Species	Percentage for NOTA Conjugation
Unconjugated sdAb	66%
Mono-conjugated sdAb	32%
Bi-conjugated sdAb	2%

Data adapted from a study on sdAb conjugation, which may differ from whole IgG conjugation.[\[2\]](#)

## Characterization Methods

- Mass Spectrometry (MS): The most accurate method to determine the DOL and identify conjugation sites. LC-MS can resolve antibody fragments (light and heavy chains) or the

intact conjugate, showing mass shifts corresponding to the number of attached NOTA molecules.[14]

- UV-Vis Spectroscopy: If the **NOTA-NHS ester** contains a chromophore, the DOL can be estimated by measuring absorbance at 280 nm (for the antibody) and the  $\lambda_{\text{max}}$  of the chromophore.[4][8] This is less common for chelator-only conjugation.
- Functional Assays: It is crucial to confirm that the conjugation process has not compromised the antibody's binding affinity. This can be assessed using methods like ELISA or Surface Plasmon Resonance (SPR).[1]

## Applications of NOTA-Antibody Conjugates

NOTA-conjugated antibodies are primarily designed for radiolabeling with positron-emitting radionuclides for PET imaging.

- Immuno-PET Imaging: After radiolabeling with nuclides like  $^{64}\text{Cu}$  or  $^{68}\text{Ga}$ , the conjugate can be used in vivo to non-invasively visualize and quantify the expression of specific cellular targets (e.g., tumor antigens like HER2 or CD105).[1][2][15]
- Theranostics: By switching the radionuclide to a therapeutic beta-emitter that can also be chelated by NOTA or a similar chelator like DOTA, the same antibody targeting vector can be used for radionuclide therapy.[2][6]
- In Vitro Assays: Radiolabeled antibodies can be used in radioimmunoassays (RIAs) for sensitive quantification of antigens.[16]

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